

1-Bromo-4-nitrobenzene molecular structure and reactivity

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Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene

Cat. No.: B128438

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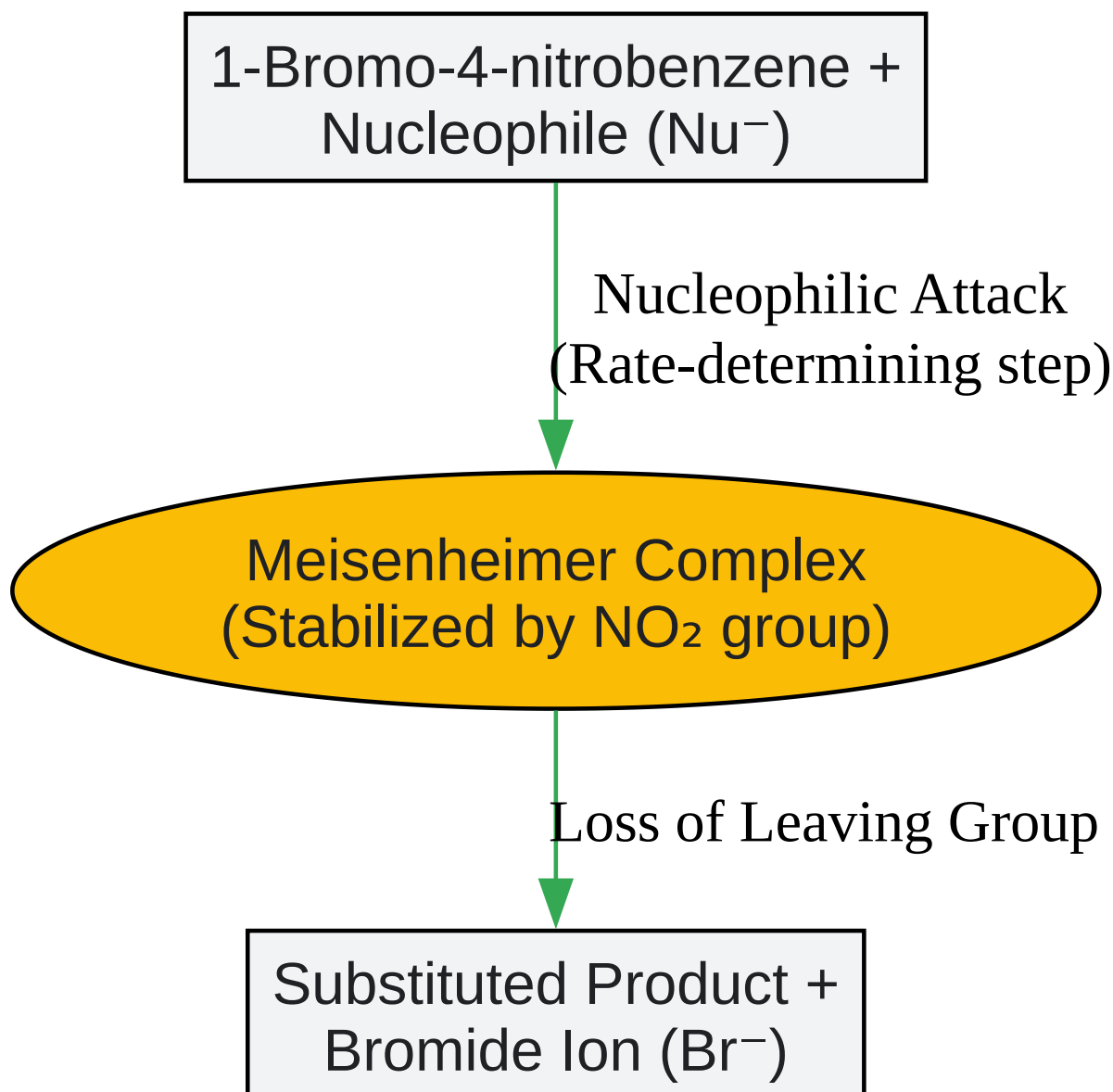
An In-depth Technical Guide to **1-Bromo-4-nitrobenzene**: Molecular Structure and Reactivity

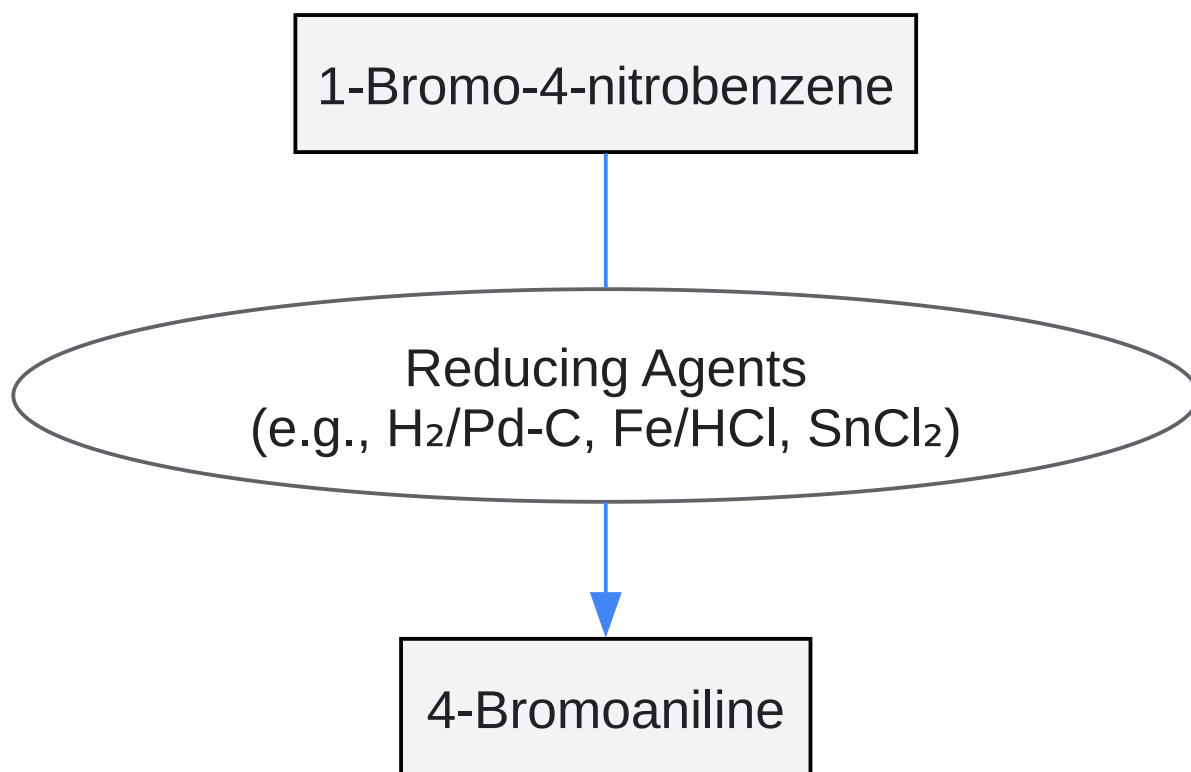
Abstract

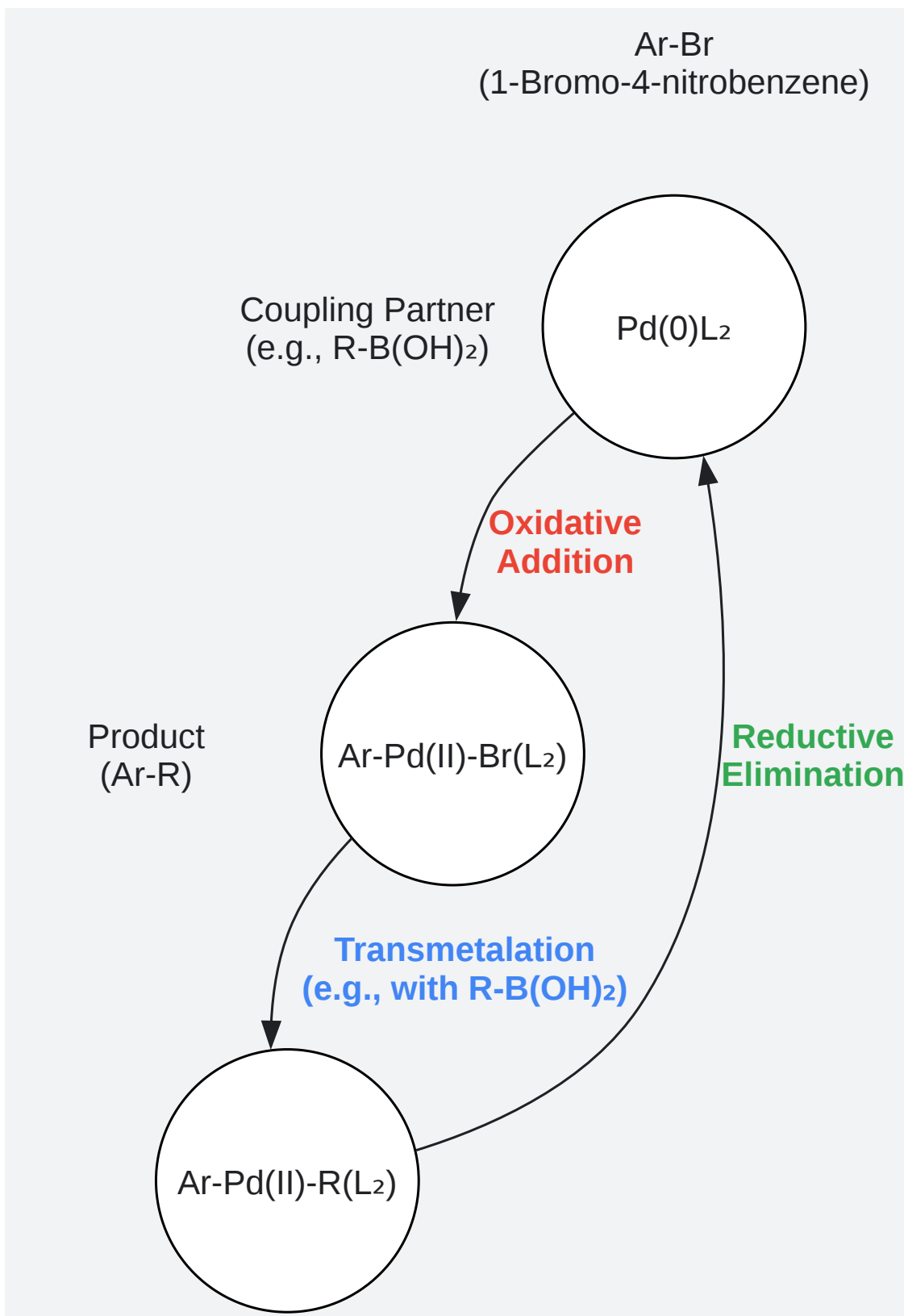
1-Bromo-4-nitrobenzene is a pivotal halogenated nitroaromatic compound in modern organic synthesis. Its molecular structure, characterized by a benzene ring substituted with a bromine atom and a nitro group in a para configuration, confers unique reactivity. The electron-withdrawing nature of the nitro group activates the aryl halide for nucleophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions. This guide offers a comprehensive analysis of the molecular structure, spectroscopic properties, and diverse reactivity of **1-bromo-4-nitrobenzene**, intended for researchers, chemists, and professionals in drug development and materials science. It includes detailed experimental protocols and visual diagrams to elucidate key reaction pathways and workflows.

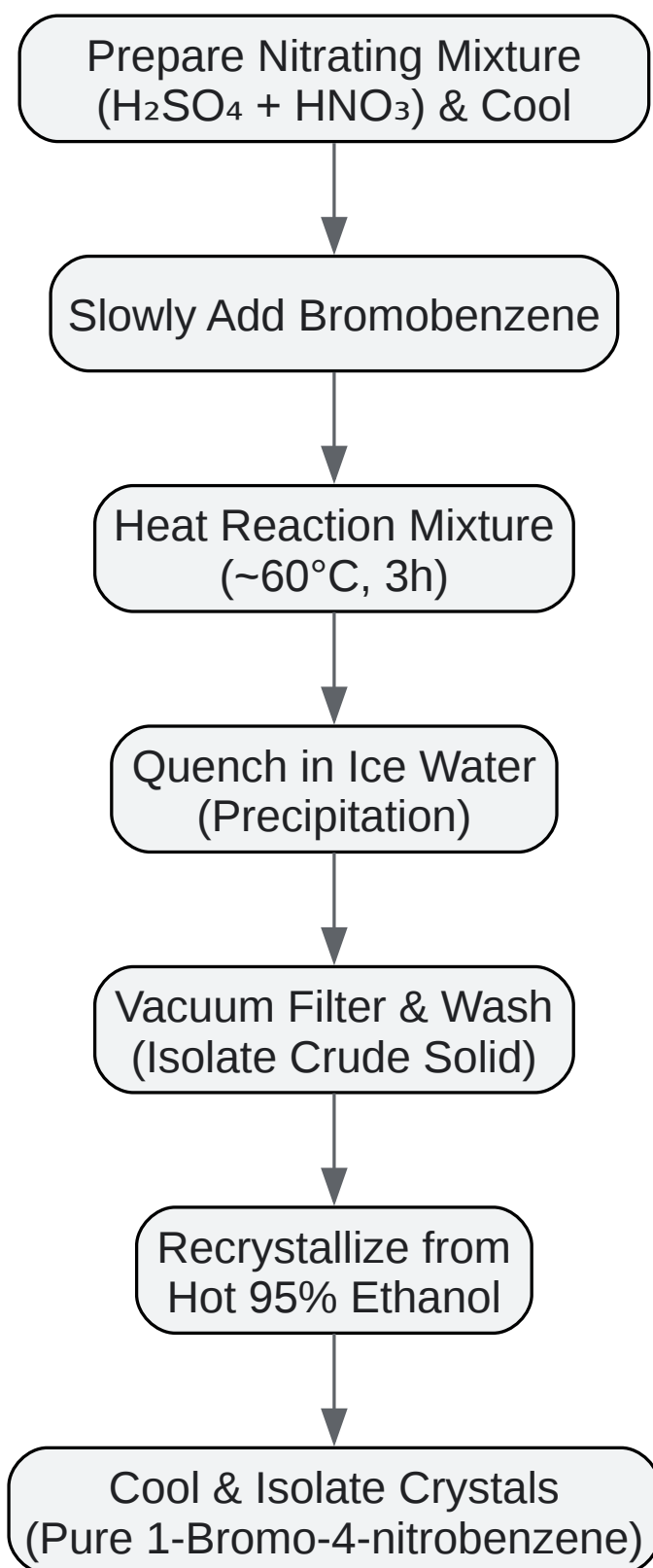
Molecular Structure and Properties

1-Bromo-4-nitrobenzene (CAS No: 586-78-7) is a light yellow crystalline solid.^{[1][2]} The molecule's non-hydrogen atoms are essentially coplanar.^[3] The para-disposition of the bromo and nitro groups is central to its chemical behavior. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution by stabilizing the anionic intermediate.^{[4][5]}









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